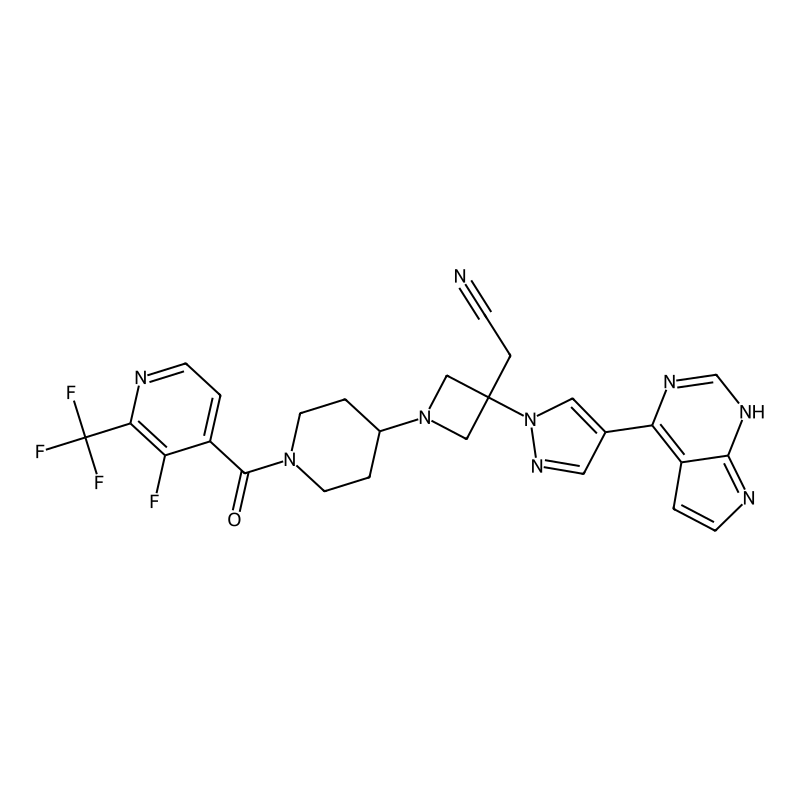

Itacitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Itacitinib JAK1 inhibitor mechanism of action

Mechanism of Action and Selectivity

Itacitinib (INCB039110) is an ATP-competitive small molecule inhibitor that selectively targets the JAK homology 1 (JH1) tyrosine kinase domain of JAK1 [1].

- Core Signaling Pathway: The JAK-STAT pathway is a cornerstone of cellular signaling for over 50 cytokines, growth factors, and hormones. Upon cytokine binding to its cognate receptor, JAKs are activated via trans-phosphorylation. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs. The phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene transcription, influencing processes like immune cell activation and proliferation [1] [2].

- Selective JAK1 Inhibition: this compound demonstrates high selectivity for JAK1 over other JAK family members in enzymatic assays. This selectivity is anticipated to minimize risks associated with broader JAK inhibition while effectively reducing pro-inflammatory cytokines that signal through JAK1 [1].

The diagram below illustrates the core JAK-STAT signaling pathway and this compound's specific inhibitory action.

Figure 1: this compound selectively inhibits cytokine signaling via JAK1. Cytokine binding activates receptor-associated JAKs, which phosphorylate STAT proteins. This compound binds to JAK1's kinase domain, blocking downstream STAT activation and pro-inflammatory gene transcription.

Quantitative Selectivity and Cellular Activity

This compound's high selectivity for JAK1 has been quantitatively established through biochemical and cellular assays, as summarized in the table below.

Table 1: Biochemical and Cellular Potency (IC₅₀) of this compound [1]

| Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |

|---|---|---|---|---|

| Biochemical Enzyme Assay (nM) | 3.2 nM | 71.6 nM | >2000 nM | 818 nM |

| Cellular pSTAT Assay (nM) | 144 nM | 1412 nM | >5000 nM | 4519 nM |

Key Findings from Preclinical Data:

- High Selectivity: this compound is 22-fold selective for JAK1 over JAK2, >600-fold selective over JAK3, and 256-fold selective over TYK2 in enzymatic assays [1].

- Functional Potency: this compound potently inhibited IL-6-induced STAT3 phosphorylation (IC₅₀ = 144 nM) and IFNγ-induced STAT1 phosphorylation (IC₅₀ = 126 nM) in human whole blood, confirming functional activity in a physiologically relevant setting [1].

Key Experimental Models and Protocols

Preclinical studies utilized established models to demonstrate this compound's efficacy in reducing inflammation without compromising anti-tumor immunity.

Table 2: Summary of Key Preclinical Experimental Models [3]

| Model Type | Inducing Agent / Cell Type | Key Measured Outcomes | Finding with this compound |

|---|---|---|---|

| In Vivo CRS | Concanavalin-A or anti-CD3ε antibody in mice | Plasma cytokines (IFN-γ, IL-6, etc.) | Significantly reduced multiple CRS-related cytokines |

| CAR T-cell Co-culture | Human CAR T-cells with target tumor cells | Cytokine levels, CAR T-cell proliferation, tumor cell killing | Reduced cytokines; did not inhibit CAR T-cell proliferation or cytotoxicity |

| In Vivo Tumor Model | CD19-CAR T-cells in tumor-bearing mice | Tumor growth, CAR T-cell expansion | Unabated antitumor activity and CAR T-cell expansion |

Detailed Methodologies:

- T-cell Proliferation Assay: Human T-cells were activated with anti-CD3/CD28 beads and treated with this compound (50-1000 nM). Proliferation was tracked over 10 days using counting beads, showing no significant inhibition at clinically relevant doses (~50-100 nM) [3].

- Cytotoxicity Assay: Luciferase-expressing tumor cells were co-cultured with CAR T-cells. After 17 hours, luciferase activity was measured. Percent lysis was calculated as

[1 - (RLU_experimental / RLU_max)] * 100. This compound did not impair cytotoxicity [3]. - Cytokine Measurement: Plasma or supernatant cytokines were quantified using multiplex electrochemiluminescence assays (Meso Scale Discovery), confirming dose-dependent reduction of IFN-γ, IL-6, IL-10, and TNF-α [3].

Clinical Evidence and Applications

- Prevention of Cytokine Release Syndrome (CRS): A Phase 2 study (INCB 39110-211) demonstrated that prophylactic this compound (200 mg twice daily) significantly reduced the incidence of grade ≥2 CRS by day 14 compared to placebo (17.4% vs 56.5%) in patients receiving immune effector cell (IEC) therapy without negatively impacting CAR T-cell expansion [4]. This supports the hypothesis that selective JAK1 inhibition can decouple excessive inflammation from anti-tumor efficacy [3].

- Graft-Versus-Host Disease (GvHD): this compound has shown preliminary efficacy in patients with acute GvHD and is being evaluated in clinical trials (e.g., NCT03846479, NCT03320642) [1].

- Oncology Applications: this compound has been investigated in solid tumors, including combination therapy with nab-paclitaxel and gemcitabine in pancreatic cancer, showing an acceptable safety profile and clinical activity [5]. An ongoing Phase Ib study is evaluating this compound as a second-line treatment for advanced hepatocellular carcinoma (HCC) [6].

This compound represents a targeted therapeutic strategy with a well-characterized mechanism, high JAK1 selectivity, and promising clinical data for inflammatory complications of novel immunotherapies.

References

- 1. Preclinical characterization of this compound (INCB039110), a ... [sciencedirect.com]

- 2. JAK-STAT signaling in inflammation and stress-related diseases [pmc.ncbi.nlm.nih.gov]

- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the prevention of IEC therapy–associated CRS [sciencedirect.com]

- 5. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab ... [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound, a selective JAK1 inhibitor ... [pmc.ncbi.nlm.nih.gov]

Itacitinib Profile and Available Pharmacokinetic Data

Itacitinib is a selective JAK1 inhibitor that has been investigated in clinical settings, including in combination with CAR-T cell therapy for diffuse large B-cell lymphoma (DLBCL) [1]. The table below summarizes the key information gathered from the search results.

| Aspect | Details from Search Results |

|---|---|

| Drug Class | Selective Janus kinase 1 (JAK1) inhibitor [2] |

| Clinical Context | Studied for pre-modulation in DLBCL receiving CAR-T cell therapy (Axi-cel) [1] |

| Dosing in Clinical Trial | 200 mg administered orally once daily [1] |

| Key Pharmacokinetic Consideration | Concomitant use of strong CYP3A4 inhibitors is an exclusion criterion in clinical trials, indicating a clinically significant metabolic pathway [1] |

| Clinical Efficacy Note | A phase III trial (GRAVITAS-301) showed a higher day-28 Overall Response Rate (ORR) vs. placebo (74% vs. 66%), but the difference did not meet the prespecified threshold for statistical significance [2] |

Experimental Protocols for CYP3A4 Interaction Studies

Although specific protocols for this compound were not detailed in the search results, the general methodologies for evaluating drug-CYP3A4 interactions are well-established in drug development. The diagram below outlines a typical clinical DDI study workflow.

Clinical DDI study workflow

The search results describe the following standard approaches used in such analyses [3] [4]:

- Clinical DDI Studies: These are dedicated trials in healthy volunteers or patients. As seen with other drugs like ritlecitinib and dordaviprone, study designs often compare the pharmacokinetics of the investigational drug when given alone versus when co-administered with a strong CYP3A4 inhibitor (e.g., itraconazole) or inducer (e.g., rifampin) [3] [4].

- Bioanalytical Method: Concentrations of the drug and its metabolites in plasma are typically quantified using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods [4].

- Data Analysis: The key outcome is the Geometric Mean Ratio (GMR)—the ratio of the drug's exposure (AUC, Cmax) when given with the modulator compared to when given alone. Regulatory guidances have specific thresholds (e.g., a GMR > 1.25 may be considered clinically significant) to classify the interaction potential [3].

References

- 1. This compound Pre-modulation in DLBCL Receiving CAR T Cell ... [trialx.com]

- 2. JAK2 Inhibitors and Emerging Therapies in Graft-Versus ... [mdpi.com]

- 3. Drug-drug interaction profile of ritlecitinib as perpetrator ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Severe Renal Impairment on Dordaviprone ... [pmc.ncbi.nlm.nih.gov]

Summary of Itacitinib Preclinical In Vivo Models

| Disease Model | Model Induction Method | Itacitinib Dosing Regimen | Key Efficacy Findings | Citation |

|---|---|---|---|---|

| Graft-versus-Host Disease (GvHD) | Major histocompatibility complex-mismatched mouse model | Prophylactic and therapeutic dosing | Significantly inhibited weight loss; improved GvHD clinical scores; improved survival [1]. | |

| Hemophagocytic Lymphohistiocytosis (HLH) | CpG-induced (Secondary HLH); LCMV-infected Prf1-/- mice (Primary HLH) | Oral administration | Improved survival & clinical scores in CpG-model; suboptimal efficacy in LCMV-induced primary HLH [2]. | |

| Inflammatory Bowel Disease | Three distinct mouse models (e.g., TNBS-induced colitis) | Oral and localized intracolonic (cannula) administration | Reduced symptom severity; accelerated recovery; localized low-dose administration was highly efficacious [3]. | |

| Arthritis | Experimentally-induced rodent model | Oral administration | Ameliorated symptoms and pathology in a dose-dependent manner [3]. | |

| Cytokine Release Syndrome (CRS) | ConA or anti-CD3ε antibody-induced mouse model | 60 or 120 mg/kg, orally (prophylactic or therapeutic) | Significantly and dose-dependently reduced multiple CRS-related cytokines (e.g., IFN-γ, IL-6) [4]. | |

| CAR T-cell Anti-tumor Activity | CD19+ tumor-bearing immunodeficient (NSG) mice | Oral treatment concurrent with CAR T-cell transfer | Did not inhibit the antitumor activity of adoptively transferred human CD19-CAR T-cells [4]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that provide the foundational evidence for this compound's application.

CAR T-cell Therapy & Cytokine Release Syndrome (CRS) Model

This model assessed this compound's potential to prevent CRS without compromising CAR T-cell function [4].

- In Vivo CRS Induction: CRS was induced in BALB/c mice via intravenous (IV) injection of either Concanavalin-A (ConA; 20 mg/kg) or a anti-CD3ε antibody (100 μg).

- This compound Dosing: Mice were orally dosed with this compound at 60 or 120 mg/kg, either 60 minutes prior to (prophylactic) or 30 minutes after (therapeutic) CRS induction.

- Sample Collection & Analysis: Animals were sacrificed two hours post-CRS induction. Blood was collected, and plasma cytokines (e.g., IFN-γ, IL-2, IL-6, IL-10, TNF-α) were quantified using a multi-spot assay system (Meso Scale Discovery).

- CAR T-cell Anti-tumor Assay: CD19-CAR T-cells were adoptively transferred into CD19+ tumor-bearing immunodeficient NSG mice. Oral this compound treatment was administered concurrently. Tumor burden and CAR T-cell expansion and function were monitored.

Hemophagocytic Lymphohistiocytosis (HLH) Models

This study compared the efficacy of this compound against other JAK inhibitors [2].

- Secondary HLH Model: Induced in mice by repeated injections of CpG oligodeoxynucleotides.

- Primary HLH Model: Perforin-deficient (Prf1-/-) mice were infected with lymphocytic choriomeningitis virus (LCMV).

- Dosing & Assessment: Mice were treated with this compound, and efficacy was evaluated based on survival and clinical scores. The effect on IFN-γ-induced STAT1 phosphorylation was measured both in vitro and in vivo. RNA-sequencing of splenocytes was performed to analyze transcriptional impacts.

Inflammatory Bowel Disease (Colitis) Model

This model demonstrated the effect of localized JAK1 inhibition [3].

- Model Induction: Colitis was induced in mice using 2,4,6-Trinitrobenzenesulfonic acid (TNBS).

- Dosing: this compound was administered either orally or via localized instillation directly into the colon using a cannula.

- Outcome Measures: Disease activity was monitored based on symptom onset, severity (e.g., weight loss, diarrhea), and recovery time.

Mechanism of Action and Experimental Workflow

This compound is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) [3]. It targets the JAK-STAT signaling pathway, which is central to the transduction of signals for over 50 cytokines and growth factors [5]. The following diagram illustrates the signaling pathway and this compound's mechanism.

This compound selectively inhibits JAK1, blocking downstream STAT phosphorylation and pro-inflammatory gene transcription [4] [3] [5].

The general workflow for in vivo efficacy studies typically involves model establishment, compound administration, and multi-faceted endpoint analysis, as summarized below.

General workflow for this compound in vivo efficacy studies, encompassing model establishment, dosing, and multi-parameter analysis [4] [3] [2].

Key Research Insights

- JAK1 Selectivity is Key: this compound's selective JAK1 inhibition effectively reduces inflammation driven by cytokines like IL-6 [4] [3], while potentially avoiding hematological toxicities associated with JAK2 inhibition [2] [1].

- Efficacy is Model-Dependent: this compound showed robust efficacy in CRS and secondary HLH models [4] [2], but combined JAK1/JAK2 inhibition was superior in a more immunopathogenic primary HLH model [2].

- Local Action Can Be Sufficient: In colitis, local JAK1 inhibition in the colon was highly effective with minimal systemic exposure, suggesting potential for topical applications [3].

References

- 1. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of this compound, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of this compound (INCB039110), a ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

Comprehensive ADME Profile and Clinical Pharmacokinetics of Itacitinib

Introduction and Drug Overview

Itacitinib (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor currently in development for various immunological and oncological indications, most notably for the treatment of acute and chronic graft-versus-host disease (GVHD) [1]. As a small molecule therapeutic, this compound targets the JAK-STAT signaling pathway, which functions as a central communication node for over 50 cytokines and plays a pivotal role in immune regulation, hematopoiesis, and inflammation [2]. The JAK-STAT pathway has been implicated in numerous disease states, including autoimmune conditions, hematological disorders, and certain cancers [3] [2]. This compound is administered orally as a sustained-release (SR) tablet formulation, which allows for once-daily dosing with improved pharmacokinetic properties including a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations [4]. This comprehensive technical review examines the absorption, distribution, metabolism, and excretion properties of this compound, along with clinical pharmacokinetics and pharmacologically-based dosing recommendations.

JAK-STAT Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the JAK-STAT signaling pathway and this compound's specific mechanism of action at the molecular level.

Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits JAK1, preventing phosphorylation and subsequent activation of STAT proteins, thereby modulating downstream gene transcription involved in inflammation and immune responses.

Comprehensive ADME Properties

Absorption

This compound is administered orally as a sustained-release tablet formulation, which was specifically designed to provide once-daily dosing convenience with improved pharmacokinetic parameters compared to immediate-release formulations [4]. The absorption profile of this compound is characterized by a complex, dose-dependent nonlinear absorption process with dual first-order absorption pathways and lag times [5].

Key Absorption Parameters:

- Administration: this compound is administered orally without regard to food, as studies have shown that food intake does not significantly affect its absorption profile [4].

- Absorption Kinetics: Population pharmacokinetic analyses have identified that this compound follows a dual first-order absorption model with two distinct absorption pathways, each with their own lag times [5].

- Formulation Advantages: The sustained-release formulation provides a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations, supporting once-daily dosing while maintaining stable therapeutic concentrations [4].

Distribution

Once absorbed, this compound demonstrates a distribution profile consistent with many small molecule kinase inhibitors, characterized by extensive tissue distribution and moderate plasma protein binding.

Distribution Characteristics:

- Structural Model: Population pharmacokinetic analyses indicate that this compound follows a two-compartment model with first-order elimination [5] [1].

- Protein Binding: Plasma protein binding is moderate, with an average unbound fraction of 25.6% in healthy participants [6]. This protein binding profile remains consistent across special populations, including those with hepatic impairment, where the unbound fraction shows minimal changes (25.7% in moderate hepatic impairment and 31.5% in severe hepatic impairment) [6].

Metabolism

This compound undergoes extensive hepatic metabolism, which represents the primary elimination pathway for the drug.

Table 1: this compound Metabolism Profile

| Metabolic Characteristic | Details | Clinical Implications |

|---|---|---|

| Primary Metabolic Pathway | Hepatic metabolism via cytochrome P450 system [4] | Significant drug-drug interactions with CYP3A modulators |

| Specific CYP Isoenzyme | CYP3A4 (primary) [4] [1] | Contraindicated with strong CYP3A inducers; requires dose adjustment with strong inhibitors |

| Effect of Strong CYP3A Inhibition | 42-39% decrease in clearance [5] [1] | Dose reductions recommended: 300 mg → 200 mg; 400 mg → 300 mg; 600 mg → 400 mg |

| Effect of Strong CYP3A Induction | Approximately 80% decrease in exposure [4] | Concomitant use not recommended |

Excretion

Unlike many pharmaceutical agents, renal elimination plays a minimal role in the clearance of this compound, which has significant implications for dosing in patients with renal impairment.

Excretion Pathways:

- Renal Excretion: Only approximately 8.4% of an administered this compound dose is eliminated unchanged in the urine [4]. This minimal renal excretion suggests that renal impairment is unlikely to significantly impact this compound pharmacokinetics.

- Fecal Excretion: While not quantitatively detailed in the available literature, based on the minimal renal excretion and extensive hepatic metabolism, the majority of this compound and its metabolites are likely excreted in the feces via biliary elimination.

- Dialyzability: this compound is not significantly removed by hemodialysis, with studies showing similar exposure profiles in patients with end-stage renal disease regardless of whether dosing occurred before or after hemodialysis sessions [4].

Clinical Pharmacokinetics in Special Populations

Renal Impairment

Table 2: The Effect of Renal Impairment on this compound Pharmacokinetics

| Renal Function Group | Cmax Ratio vs. Normal (90% CI) | AUC0-∞ Ratio vs. Normal (90% CI) | Dosing Recommendation |

|---|---|---|---|

| Normal Renal Function (eGFR ≥90 mL/min/1.73 m²) | Reference [4] | Reference [4] | Standard dosing |

| Severe Renal Impairment (eGFR <30 mL/min/1.73 m², not on dialysis) | 1.65 (1.13-2.39) [4] | 2.23 (1.56-3.18) [4] | No dose adjustment recommended [4] |

| ESRD (Period 1) (dosed before hemodialysis) | 0.71 (0.49-1.03) [4] | 0.81 (0.57-1.16) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] | | ESRD (Period 2) (dosed after hemodialysis) | 0.83 (0.57-1.20) [4] | 0.95 (0.66-1.35) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] |

The geometric mean ratios presented in Table 2 demonstrate that severe renal impairment results in increased this compound exposure (65% increase in Cmax and 123% increase in AUC), while end-stage renal disease patients showed similar or slightly reduced exposure compared to those with normal renal function [4]. Despite these variations, the magnitude of exposure changes was not considered clinically relevant based on the overall risk-benefit profile of this compound, and no dose adjustments are recommended for any degree of renal impairment [4].

Hepatic Impairment

Hepatic impairment has a more substantial effect on this compound pharmacokinetics, consistent with its extensive hepatic metabolism.

Table 3: The Effect of Hepatic Impairment on this compound Pharmacokinetics

| Hepatic Function Group | Cmax Ratio vs. Normal (90% CI) | AUC0-∞ Ratio vs. Normal (90% CI) | Clinical Implications |

|---|---|---|---|

| Normal Hepatic Function | Reference [6] | Reference [6] | Standard dosing |

| Moderate Hepatic Impairment (Child-Pugh B) | 1.95 (1.14-3.35) [6] | 2.51 (1.54-4.08) [6] | ~2.5-fold increase in total exposure; final dosing recommendations pending phase III data | | Severe Hepatic Impairment (Child-Pugh C) | 3.48 (1.94-6.23) [6] | 4.08 (2.41-6.89) [6] | ~4-fold increase in total exposure; dose reduction likely required |

The substantial increase in this compound exposure observed in patients with hepatic impairment reflects the critical role of hepatic metabolism in the drug's elimination [6]. Unlike renal impairment, hepatic dysfunction significantly affects this compound clearance, necessitating careful consideration of dosing in this population.

Other Covariate Effects

Population pharmacokinetic analyses have identified several additional factors that influence this compound disposition:

- Patient Population: Individuals with acute GVHD demonstrated 38% lower clearance compared to healthy volunteers [1]. This population effect was also observed on apparent intercompartmental clearance and lag time of the secondary absorption compartment [5].

- Drug-Drug Interactions: Coadministration with strong CYP3A inhibitors decreases this compound clearance by 39-42% [5] [1], while strong CYP3A inducers decrease exposure by approximately 80% [4].

- Demographic Factors: Age, body weight, sex, race, ethnicity, and mild hepatic impairment did not demonstrate clinically relevant effects on this compound exposure and do not require dose adjustments [1].

Experimental Methodologies in this compound PK Studies

Study Design Approaches

Renal Impairment Study Design: The effect of renal impairment on this compound pharmacokinetics was evaluated using a single-dose, open-label, parallel-group study design [4]. Participants were classified into renal function groups based on estimated glomerular filtration rate (eGFR) calculated using the Modification of Diet in Renal Disease equation. The study included participants with normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10), severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8), and end-stage renal disease (eGFR <30 mL/min/1.73 m², on hemodialysis; n=8) [4]. In the ESRD group, participants received this compound in two treatment periods: once 4 hours before hemodialysis and once 1 hour after hemodialysis completion to assess dialyzability [4].

Hepatic Impairment Study Design: The hepatic impairment study followed an open-label, parallel-group design where participants with moderate hepatic impairment (Child-Pugh B, n=8), severe hepatic impairment (Child-Pugh C, n=6), and normal hepatic function (n=8) received a single 300-mg dose of this compound after an overnight fast [6]. Blood samples were collected serially through 96 hours after dosing, with an additional sample at 4 hours post-dose for protein binding determination [6].

Bioanalytical Methods

This compound concentrations in biological matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4]:

- Plasma Assay: A validated LC-MS/MS method with a linear range of 5 to 5000 nmol/L was used for plasma samples. Interassay precision for this assay ranged from 1.7% to 3.5% (CV%), with interassay accuracy ranging from -3.3% to 1.6% [4].

- Urine Assay: Urine samples were analyzed using a validated LC-MS/MS method with a linear range of 0.025 to 25 μmol/L. Interassay precision ranged from 1.6% to 4.6% (CV%), with interassay accuracy ranging from -0.9% to -0.4% [4].

- Dialysate Assay: Dialysate samples were analyzed using a modified plasma method with a lower linear range of 0.3 to 300 nmol/L after matrix matching of dialysate samples to plasma [4].

Pharmacokinetic Analysis

Population pharmacokinetic modeling was conducted using nonlinear mixed-effects modeling approaches [5] [1]. The structural model that best described this compound pharmacokinetics was a two-compartment model with first-order elimination and dose-dependent nonlinear absorption with dual first-order absorption pathways with lag times [5]. The final dataset included 3686 pharmacokinetic samples from 321 participants, providing robust parameter estimates [1].

Clinical Implications and Therapeutic Applications

Dosing Recommendations

Based on available pharmacokinetic data, the following evidence-based dosing recommendations can be made:

- Standard Dosing: this compound is typically administered at doses ranging from 300 mg to 600 mg once daily [5].

- Renal Impairment: No dose adjustment is necessary for any degree of renal impairment, including end-stage renal disease requiring hemodialysis [4]. This compound can be administered without regard to the timing of hemodialysis sessions.

- Hepatic Impairment: Patients with moderate or severe hepatic impairment experience significantly increased exposure. While formal dosing recommendations are pending completion of phase III trials, dose reduction should be considered in these populations [6].

- Drug-Drug Interactions: Dose reductions are recommended when coadministering with strong CYP3A inhibitors: 300 mg once daily should be reduced to 200 mg once daily; 400 mg once daily to 300 mg once daily; and 600 mg once daily to 400 mg once daily [5]. Concomitant use with strong CYP3A inducers should be avoided due to significantly reduced exposure [4].

Emerging Therapeutic Applications

While this compound was initially developed for GVHD, recent research has explored expanded clinical applications:

- Cytokine Release Syndrome Prophylaxis: Preclinical data suggests this compound may prevent cytokine release syndrome associated with chimeric antigen receptor T-cell therapy without compromising antitumor efficacy [7]. A phase II clinical trial has been initiated based on these findings (NCT04071366) [7].

- Hepatocellular Carcinoma: A phase Ib trial is evaluating this compound as a second-line treatment for advanced or metastatic hepatocellular carcinoma, based on the role of JAK-STAT pathway activation in HCC pathophysiology and immunotherapy resistance [8].

Conclusion

References

- 1. Population Pharmacokinetic Analysis of this compound, a ... [sciencedirect.com]

- 2. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 3. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]

- 4. The Effect of Renal Impairment on the Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Population Pharmacokinetics and Exposure ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Hepatic Impairment on the Pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound, a selective JAK1 inhibitor ... [pmc.ncbi.nlm.nih.gov]

Itacitinib half-life and clearance parameters

Itacitinib Pharmacokinetics at a Glance

| Parameter | Summary of Findings |

|---|---|

| Primary Elimination Route | Metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]. |

| Renal Clearance | Minimal; approximately 8.4% of a dose is excreted unchanged in urine [1]. |

| Effect of Renal Impairment | No clinically significant impact on exposure; no dose adjustment recommended for any degree of renal impairment, including end-stage renal disease with hemodialysis [1] [2] [4]. |

| Key Drug-Drug Interactions | Strong CYP3A4 Inhibitors (e.g., Itraconazole): Increase exposure (~5-fold AUC increase). Dose reduction is recommended [4] [3]. Strong CYP3A4 Inducers (e.g., Rifampin): Decrease exposure (~80% AUC reduction). Combination should be avoided [3]. | | Reported Half-Life | Not explicitly quantified in the available literature. |

Detailed Mechanisms and Clinical Implications

The following sections elaborate on the data behind the summary and its significance for clinical development and use.

Pharmacokinetic Model and Clearance Parameters

A population pharmacokinetic (PopPK) model has been developed, which describes this compound's profile using a two-compartment model with first-order elimination and a complex, dual-pathway absorption process [2] [4]. Key findings from PopPK analyses include:

- Covariate Effects: The only factors identified as clinically relevant predictors of this compound exposure were:

- Other Factors: No other demographic or clinical factors (age, body weight, sex, mild-moderate renal impairment, mild hepatic impairment) were found to require dose adjustment [2] [4].

Experimental Protocol: Renal Impairment Study

A dedicated open-label, single-dose study assessed the impact of renal function on this compound pharmacokinetics [1].

- Methodology: Participants received a single 300 mg dose of this compound. The study compared individuals with normal renal function, severe renal impairment (not on dialysis), and end-stage renal disease (ESRD) on hemodialysis. The ESRD group was studied in two periods: dosing before and after a hemodialysis session.

- Key PK Results: Exposure (AUC) increased by 123% in severe renal impairment but was not significantly altered in ESRD with or without hemodialysis.

- Conclusion and Recommendation: Despite the increase in severe impairment, the change was not deemed clinically relevant based on the drug's overall risk-benefit profile. The study concluded that no dose adjustment is necessary for patients with any degree of renal impairment, and this compound can be administered without regard to the timing of hemodialysis [1].

The following diagram illustrates this compound's primary disposition pathway and the key factors influencing its clearance, based on the studies cited.

This compound's pharmacokinetics are primarily defined by CYP3A4 metabolism. The absence of a reported half-life in available literature is a data gap, but comprehensive studies show its clearance is significantly affected only by strong CYP3A4 inhibitors, necessitating a dose reduction in such cases [4] [3].

References

- 1. The Effect of Renal Impairment on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic Analysis of this compound, a ... [sciencedirect.com]

- 3. Effect of Itraconazole or Rifampin on this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Population Pharmacokinetics and Exposure ... [pubmed.ncbi.nlm.nih.gov]

Itacitinib investigational drug status development

Clinical Development Status of Itacitinib

| Indication | Development Phase | Therapeutic Context | Key Findings / Status |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) [1] | Phase 2 | Combination with Pembrolizumab (anti-PD-1) in treatment-naïve, metastatic NSCLC. | 67% best overall response rate; median progression-free survival of 23.8 months. |

| Myelofibrosis [2] | Phase 2 | Monotherapy or combination with low-dose Ruxolitinib after Ruxolitinib treatment. | Modest spleen volume reduction; potential benefit for patients who discontinued Ruxolitinib due to cytopenias. |

| Cytokine Release Syndrome (CRS) [3] | Phase 2 | Prophylaxis for CRS induced by CAR T-cell therapy. | Preclinical data shows dose-dependent cytokine reduction without inhibiting CAR T-cell antitumor activity; trial is ongoing (NCT04071366). |

| Graft-versus-Host Disease (GVHD) [4] | Recent status unclear | Investigation in various clinical trials. | No recent development reports identified as of early 2025 [5]. |

| Bronchiolitis Obliterans Syndrome [6] | Market Forecast | Potential future therapy. | Forecasted sales data from 2031; development status not specified in available results. |

Key Experimental Data and Protocols

For research and development purposes, here are the methodologies and key findings from pivotal recent studies.

Phase 2 Trial in Metastatic NSCLC (Combination with Anti-PD-1) [1]

- Trial Design: Patients with treatment-naïve metastatic NSCLC (tumor PD-L1 ≥50%) first received two cycles of pembrolizumab alone. This compound was added at the start of cycles 3 and 4. At cycle 5, patients continued on pembrolizumab alone until disease progression.

- Primary Assessments: Imaging was performed at week 6 (after pembrolizumab alone) and week 12 (after this compound combination). Objective response rate (ORR) was assessed at week 12.

- Key Results: The 12-week ORR was 62%, and the best overall response (BOR) with additional follow-up was 67%. The median progression-free survival (PFS) was 23.8 months. The study identified that patients who failed initial anti-PD-1 but responded after JAK inhibition had improved immune function features.

Phase 2 Study in Myelofibrosis (Monotherapy and Combination) [2]

- Study Cohorts:

- Cohort A: Patients on a stable, low dose of ruxolitinib (≤15 mg/day) had this compound added to their regimen.

- Cohort B: Patients who had discontinued ruxolitinib due to toxicity or loss of response received this compound monotherapy.

- Efficacy Endpoint: The proportion of patients achieving ≥35% spleen volume reduction (SVR35) at week 24.

- Key Results: In Cohort A, 0% of patients achieved SVR35. In Cohort B, 20% of patients achieved SVR35. The study concluded that this compound alone may provide some benefit for patients who have discontinued ruxolitinib.

Preclinical Model for CRS Prevention (CAR T-cell Therapy) [3]

In Vitro Co-culture Model:

- Protocol: CAR T-cells were co-cultured with target tumor cells. This compound was added at various concentrations (50-1000 nM).

- Assessment: Cytokine levels (IFN-γ, IL-6, etc.) were measured from supernatant 17-24 hours later using a multiplex immunoassay (e.g., Meso Scale Discovery). CAR T-cell proliferation and cytotoxic killing capacity were also evaluated.

- Finding: this compound significantly and dose-dependently reduced CRS-related cytokines without inhibiting CAR T-cell proliferation or antitumor killing capacity at clinically relevant doses.

In Vivo Mouse Model:

- Protocol: CRS was induced in immunodeficient (NSG) mice bearing tumors and treated with human CD19-CAR T-cells. This compound was administered orally, either prophylactically (before CAR T-cells) or therapeutically (after symptoms).

- Assessment: Plasma cytokine levels and antitumor activity were monitored.

- Finding: Prophylactic this compound reduced cytokine levels without compromising the antitumor efficacy of CAR T-cells.

Mechanism of Action and Signaling Pathway

This compound is a selective Janus kinase 1 (JAK1) inhibitor [7] [6]. It blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of multiple pro-inflammatory cytokines that use the JAK-STAT pathway, such as IL-6, IFN-γ, and others [3] [6].

The diagram below illustrates the JAK-STAT signaling pathway and this compound's mechanism of action.

JAK-STAT signaling pathway and this compound inhibition.

Research Implications and Future Directions

- Overcoming Immunotherapy Resistance: The NSCLC trial data suggests that JAK1 inhibition can "rescue" anti-PD-1 responses in some patients by modulating persistent IFN-driven inflammation that leads to T-cell exhaustion [1].

- Managing Treatment Toxicity: this compound's JAK1 selectivity may offer a safety advantage over JAK1/2 inhibitors (like ruxolitinib) in indications like myelofibrosis and CRS prevention, potentially reducing dose-limiting cytopenias [3] [2].

- Differentiated Efficacy Profile: this compound's efficacy appears to be context-dependent. It was sufficient in a CpG-induced HLH model but suboptimal in a viral-driven model, where combined JAK1/JAK2 inhibition was superior [8].

References

- 1. Combined JAK inhibition and PD-1 immunotherapy for non ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase 2 study of this compound alone or in combination with ... [sciencedirect.com]

- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]

- 4. clinical trial progress and patents: Drug pipeline profiles for... This compound [drugpatentwatch.com]

- 5. - Incyte Corporation - AdisInsight this compound [adis.springer.com]

- 6. Emerging Drug Insight and Market Forecasts, 2032: Focus... This compound [finance.yahoo.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Differential effects of this compound, fedratinib, and ruxolitinib in ... [sciencedirect.com]

Itacitinib Dose Escalation in Phase I Clinical Trials: Application Notes and Protocols

Introduction to Itacitinib and Therapeutic Rationale

This compound (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant potential across multiple therapeutic areas, including oncology, graft-versus-host disease (GVHD), and inflammatory conditions. The JAK-signal transducer and activator of transcription (STAT) pathway serves as a central signaling hub for more than 50 cytokines, playing pivotal roles in immune regulation, hematopoiesis, and inflammation [1]. This compound's mechanism of action involves selective inhibition of JAK1-mediated signaling, which includes key cytokines such as IL-6, IFN-γ, and others implicated in pathological inflammatory processes and tumor microenvironment signaling. This selectivity profile differentiates this compound from less selective JAK inhibitors, potentially offering an improved risk-benefit ratio by minimizing off-target effects associated with JAK2, JAK3, and TYK2 inhibition [2].

The rationale for this compound development spans several clinical contexts. In hematologic malignancies, simultaneous inhibition of both phosphatidylinositol 3-kinase δ (PI3Kδ) and JAK-STAT pathways has been proposed to enhance antitumor efficacy due to their complementary roles in tumor cell proliferation and survival [3]. In acute GVHD, this compound targets the cytokine storm responsible for tissue damage following allogeneic hematopoietic cell transplantation [4]. More recently, this compound has been investigated for preventing cytokine release syndrome (CRS) associated with chimeric antigen receptor (CAR) T-cell therapy, where it demonstrates potential to reduce inflammatory cytokines without compromising CAR T-cell antitumor activity [2].

Clinical Trial Design Components

Trial Structure and Objectives

Phase I trials of this compound have typically employed open-label designs incorporating dose-escalation followed by expansion cohorts to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy across different clinical contexts. The primary objectives consistently focus on establishing the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and characterizing the safety profile. Secondary objectives generally include assessment of pharmacodynamic effects, preliminary antitumor activity, and evaluation of pharmacokinetic parameters [3] [5].

Most trials have implemented a standard 3+3 design for dose escalation, where cohorts of 3-6 patients receive escalating doses of this compound until predefined dose-limiting toxicity (DLT) criteria are met. The DLT evaluation period typically spans the first treatment cycle (28 days in oncology trials, 14 days in GVHD trials). Upon determination of the MTD, expansion cohorts enroll additional patients to further characterize safety, tolerability, and preliminary efficacy at the RP2D [3] [5] [4].

Patient Population and Eligibility

Eligibility criteria across this compound Phase I trials have been tailored to the specific clinical context:

- Relapsed/refractory B-cell lymphoma: Patients with histologically confirmed B-cell lymphomas who failed prior therapies, with adequate organ function and measurable disease [3].

- Advanced solid tumors: Patients with treatment-naïve or previously treated advanced/metastatic solid tumors, with Eastern Cooperative Oncology Group (ECOG) performance status 0-1 [5].

- Acute GVHD: Patients aged ≥18 years with first allogeneic hematopoietic cell transplantation who developed grade IIB-IVD acute GVHD, including both steroid-naïve and steroid-refractory cases [4].

Key exclusion criteria typically included uncontrolled infections, significant cardiovascular disease, inadequate bone marrow function, and concurrent use of strong CYP3A4 inhibitors or inducers that might affect this compound metabolism.

Dose Escalation Schemes and Outcomes

This compound Monotherapy and Combination Regimens

Table 1: this compound Dose Escalation Across Phase I Clinical Trials

| Clinical Context | Dose Levels Evaluated | Recommended Phase II Dose | Administration Schedule |

|---|---|---|---|

| B-cell Lymphoma (with PI3Kδ inhibitor) | 100 mg twice daily (combination) | INCB040093 100 mg twice daily + this compound 300 mg once daily | Oral [3] |

| Advanced Solid Tumors (with chemotherapy) | 200 mg, 300 mg, 400 mg once daily | This compound 300 mg + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² | Oral (this compound) with IV chemotherapy [5] |

| Acute GVHD (with corticosteroids) | 200 mg, 300 mg once daily | 200 mg once daily (based on favorable risk-benefit) | Oral [4] |

| CAR T-cell-induced CRS (preclinical) | 50-100 nM (IC50) | N/A (prophylactic setting) | Oral (proposed) [2] |

Dose escalation trials have demonstrated that this compound exhibits acceptable tolerability across multiple clinical contexts. In the B-cell lymphoma trial combining this compound with the PI3Kδ inhibitor INCB040093, the recommended Phase II dose was established as INCB040093 100 mg twice daily plus this compound 300 mg once daily. Notably, the combination demonstrated promising activity in select lymphoma subtypes, with response rates of 67% in classic Hodgkin lymphoma and 31% in nongerminal center B-cell-like diffuse large B-cell lymphoma [3].

In the solid tumor trial combining this compound with nab-paclitaxel and gemcitabine, the initial dose level (this compound 400 mg) was not tolerated due to hematologic toxicities. After protocol-specified dose reductions and incorporation of granulocyte colony-stimulating factor (G-CSF) support, the maximum tolerated dose was established as this compound 300 mg with standard doses of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²). However, subsequent evaluation revealed high rates of grade 3/4 neutropenia (60%), prompting further dose reduction to this compound 200 mg once daily in the subsequent cohort [5].

Dose-Limiting Toxicities and Safety Profile

Table 2: Safety Profile of this compound Across Clinical Trials

| Trial Population | Most Common Treatment-Emergent Adverse Events | Grade 3/4 Adverse Events | Dose-Limiting Toxicities |

|---|---|---|---|

| B-cell Lymphoma (n=72 combination) | Pneumonia, pyrexia | Pneumonia (n=5), pyrexia (n=4) | Gastrointestinal bleed (monotherapy, n=1) [3] |

| Advanced Solid Tumors (n=55) | Fatigue, neutropenia | Fatigue, neutropenia (dose-dependent) | Hematologic DLTs (n=6 patients) [5] |

| Acute GVHD (n=29) | Diarrhea (48.3%) | Anemia (38%) | Grade 3 thrombocytopenia (n=1, 300 mg group) [4] |

| CAR T-cell therapy (preclinical) | Not applicable | Not applicable | No DLTs on CAR T-cell function [2] |

The safety profile of this compound has been characterized across these clinical trials. In the B-cell lymphoma study, the most common serious adverse events with monotherapy were pneumonia (n=5) and pyrexia (n=4), while the combination showed Pneumocystis jiroveci pneumonia (n=5), pneumonia unrelated to P jiroveci (n=5), and pyrexia (n=4). Interestingly, grade 3 or higher transaminase elevations were less common with the combination therapy compared to monotherapy [3].

In the acute GVHD trial, this compound was well tolerated at both 200 mg and 300 mg dose levels, with only one dose-limiting toxicity reported (grade 3 thrombocytopenia in a patient with preexisting thrombocytopenia). The most common nonhematologic treatment-emergent adverse event was diarrhea (48.3%), while anemia occurred in 38% of patients. Importantly, all patients receiving this compound were able to decrease corticosteroid use over time, suggesting potential steroid-sparing benefits [4].

Efficacy Outcomes and Pharmacodynamic Effects

Antitumor Activity

This compound has demonstrated promising clinical activity across various B-cell lymphoma subtypes. In the Phase I study of relapsed/refractory B-cell lymphoma, INCB040093 monotherapy showed activity across multiple lymphoma subtypes, with 63% of patients (5/8) with follicular lymphoma responding to monotherapy. The addition of this compound provided enhanced efficacy in select subtypes, with response rates of 67% (14/21) in classic Hodgkin lymphoma compared to 29% (5/17) with monotherapy, and 31% (4/13) in nongerminal center B-cell-like DLBCL [3].

In the solid tumor trial, the combination of this compound with nab-paclitaxel and gemcitabine demonstrated an overall response rate of 24% (13/55), with all responses classified as partial responses. Responses were observed across all this compound doses (200, 300, and 400 mg) and in patients with various tumor types, including pancreatic cancer, breast cancer, and non-small cell lung cancer [5].

Immunomodulatory Effects

In the context of acute GVHD, this compound demonstrated encouraging efficacy with day 28 overall response rates of 78.6% in the 200 mg group and 66.7% in the 300 mg group. The response rates were comparable between patients with treatment-naive aGVHD (75.0%) and those with steroid-refractory aGVHD (70.6%), suggesting potential utility in this challenging patient population [4].

Preclinical studies investigating this compound for prevention of CAR T-cell-induced cytokine release syndrome have demonstrated that this compound can significantly and dose-dependently reduce levels of multiple cytokines implicated in CRS, including IFN-γ, IL-6, and TNF-α. Importantly, at clinically relevant doses that mimic human JAK1 pharmacologic inhibition, this compound did not significantly inhibit proliferation or antitumor killing capacity of three different human CAR T-cell constructs (GD2, EGFR, and CD19). In an in vivo model, antitumor activity of CD19-CAR T-cells remained unabated by oral this compound treatment [2].

Experimental Protocols and Methodologies

In Vitro T-cell Proliferation and Cytotoxicity Assays

Protocol 1: T-cell Proliferation Assay

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from human whole blood samples using Ficoll-Hypaque density gradient separation.

- T-cell Isolation: Obtain T-cells from PBMCs by centrifugal elutriation.

- Culture Conditions: Maintain T-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% HEPES, 2 mM L-glutamine, 0.05 mM 2-mercaptoethanol, 100 μg/mL streptomycin, and 100 units/mL penicillin (complete RPMI).

- T-cell Activation: Activate T-cells with Dynabeads (immobilized agonist antibodies against CD3/CD28) at a 3:1 bead-to-cell ratio.

- Drug Treatment: Resuspend cells at a density of 0.5 × 10^6 cells/mL in 24-well plates and treat with this compound at various concentrations (50-1000 nM).

- Incubation and Assessment: Incubate plates at 37°C in 5% CO2 atmosphere for 10 days, determining proliferation every other day by bead-based counting methods (CountBright Absolute Counting Beads).

- Medium Replacement: Replenish cultures every other day with fresh complete medium [2].

Protocol 2: CAR T-cell Cytotoxicity Assay

- Target Cell Preparation: Plate luciferase-expressing tumor cells (e.g., SY5Y neuroblastoma cells for GD2-targeting CAR T-cells) in a 96-well plate at 50,000 cells/well.

- Incubation: Allow target cells to adhere for 24 hours.

- CAR T-cell Addition: Add 150,000 CAR T-cells to corresponding wells in a final volume of 200 μL.

- Control Wells: Seed target cells alone in parallel wells to quantify maximum luciferase expression (relative luminescent units; RLUmax).

- Co-culture: Incubate CAR T-cells with target cells for 17 hours.

- Luciferase Detection: Add 100 μL of luciferin substrate (Bright-Glo Luciferase Assay System) to the co-culture.

- Measurement: Measure luminescence after a 10-minute incubation using a plate reader.

- Calculation: Determine percent cell lysis using the formula: [1 − (RLUexperimental)/(RLUmax)] × 100 [2].

In Vivo Models of Cytokine Release Syndrome

Protocol 3: Mouse CRS Models

- Animal Models: Use BALB/c animals (approximately 8 weeks old) for CRS induction.

- CRS Induction: Administer either Concanavalin-A (ConA; 20 mg/kg intravenously) or 100 μg of an anti-CD3ε antibody (clone 145-2C11 intravenously).

- Prophylactic Dosing: Orally administer this compound (60 or 120 mg/kg) 60 minutes prior to CRS induction.

- Therapeutic Dosing: For therapeutic assessment, orally administer this compound 30 minutes after CRS induction.

- Sample Collection: Euthanize mice 2 hours after CRS induction and collect blood into K2EDTA tubes for cytokine measurement.

- Cytokine Measurement: Quantify plasma cytokines using multi-spot assay system, pro-inflammatory panel 1 (Meso Scale Discovery) measuring IFN-γ, IL-1β, IL-2, IL-4, IL-5, IL-6, KC/GRO, IL-10, IL-12p70, and TNF-α [2].

Pharmacodynamic Assessment

Protocol 4: Cytokine Measurement and JAK-STAT Pathway Inhibition

- Sample Collection: Collect blood samples at predetermined timepoints (pre-dose, and multiple post-dose timepoints).

- Plasma Separation: Centrifuge blood samples and store plasma at -80°C until analysis.

- Multiplex Cytokine Assay: Use electrochemiluminescence-based multiplex assays (Meso Scale Discovery) for simultaneous quantification of multiple cytokines.

- STAT Phosphorylation Assay: Perform phosphoflow cytometry to assess STAT phosphorylation in response to cytokine stimulation in peripheral blood cells.

- Gene Expression Analysis: Isolve RNA from peripheral blood mononuclear cells and analyze expression of JAK-STAT pathway target genes using quantitative reverse transcription PCR [3] [2] [4].

Signaling Pathway and Trial Design Visualization

Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action This diagram illustrates the central role of JAK-STAT signaling in cytokine-mediated inflammatory responses and the targeted inhibition by this compound. Cytokine binding initiates receptor activation, followed by JAK1-mediated STAT phosphorylation, which translocates to the nucleus driving transcription of inflammatory genes. This process contributes to pathological conditions including cytokine release syndrome (CRS), graft-versus-host disease (GVHD), and tumor microenvironment inflammation. This compound selectively inhibits JAK1 activation, thereby blocking downstream STAT phosphorylation and subsequent inflammatory gene transcription.

Figure 2: Phase I Dose Escalation Trial Design for this compound This workflow outlines the standard 3+3 design implemented in this compound Phase I trials. The process begins with protocol development and patient screening, followed by sequential cohort enrollment at escalating dose levels (typically starting at 200 mg once daily). Each cohort undergoes rigorous dose-limiting toxicity (DLT) assessment during the first treatment cycle. Based on DLT incidence, decisions are made to escalate to the next dose level, declare the maximum tolerated dose (MTD), or potentially de-escalate if excessive toxicity occurs. Once the MTD is determined, expansion cohorts enroll additional patients at the recommended Phase II dose (RP2D) for further safety and efficacy characterization.

Conclusion and Future Directions

This compound has demonstrated an acceptable safety profile and promising clinical activity across multiple Phase I trials in diverse patient populations, including relapsed/refractory B-cell lymphoma, advanced solid tumors, and acute GVHD. The successful dose escalation schemes have established recommended Phase II doses ranging from 200 mg to 300 mg once daily depending on clinical context and combination partners. The selective JAK1 inhibition offered by this compound appears to maintain therapeutic efficacy while potentially minimizing class-associated toxicities.

Future directions for this compound development include ongoing evaluation in novel combination regimens and emerging therapeutic applications. The prevention of CAR T-cell-induced CRS represents a particularly promising area, with a phase II clinical trial already initiated (NCT04071366) based on compelling preclinical evidence [2]. Additionally, further exploration of this compound in inflammatory conditions and as a steroid-sparing agent in GVHD management appears warranted based on the preliminary clinical data. As the understanding of JAK-STAT pathway biology continues to evolve, this compound may find additional applications in targeting microenvironmental signaling pathways that support tumor growth and immune evasion.

References

- 1. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]

- 2. This compound (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]

- 3. 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor... Phase [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1 trial of this compound, a selective JAK1 inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab ... [pmc.ncbi.nlm.nih.gov]

Itacitinib GVHD prophylaxis protocol post-transplant

Introduction to Itacitinib and GVHD Prophylaxis

Graft-versus-host disease (GVHD) remains a major cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (HSCT), occurring in 30-60% of patients [1]. While calcineurin inhibitors (e.g., tacrolimus, cyclosporine) combined with methotrexate or mycophenolate mofetil represent the traditional standard for GVHD prophylaxis, these approaches incompletely protect against GVHD and carry significant toxicities [1]. This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor that has emerged as a promising immunomodulatory strategy for GVHD prevention by targeting key cytokine pathways involved in alloreactive T-cell activation and tissue inflammation [2] [3]. The JAK-STAT pathway serves as a crucial intracellular signaling mechanism for numerous cytokines implicated in GVHD pathogenesis, including IFN-γ, IL-6, and others that signal through JAK1 [1]. By selectively inhibiting JAK1, this compound potentially dampens the inflammatory cascade that drives GVHD while possibly preserving beneficial graft-versus-leukemia effects through more targeted immunomodulation compared to broad immunosuppressants.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its pharmacological effects through potent and selective inhibition of Janus kinase 1 (JAK1), with additional activity against JAK2, though with lower selectivity [3]. The drug functions as a small molecule ATP-competitive inhibitor that blocks phosphorylation and activation of downstream STAT proteins, thereby interrupting cytokine-driven inflammatory signaling central to GVHD pathogenesis.

Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound. This compound targets JAK1 and JAK2 tyrosine kinases, preventing phosphorylation and activation of STAT proteins and subsequent pro-inflammatory gene transcription involved in GVHD pathogenesis.

Preclinical models have demonstrated that JAK1 inhibition significantly reduces GVHD severity while preserving graft-versus-leukemia effects [1]. The selectivity for JAK1 may offer advantages over broader JAK inhibitors by potentially reducing hematologic toxicities associated with JAK2 inhibition, which is critical for normal hematopoiesis [4]. This mechanistic rationale underpins the investigation of this compound in GVHD prophylaxis regimens, particularly in high-risk settings such as haploidentical transplantation where cytokine release syndrome and severe GVHD remain significant challenges [2].

Clinical Evidence for this compound in GVHD Prophylaxis

Key Clinical Trial Results

Recent clinical evidence supports the potential of this compound for GVHD prophylaxis, particularly in haploidentical hematopoietic cell transplantation (haplo-HCT). A 2025 phase 2 clinical trial published in Blood represents the most current evidence, evaluating this compound combined with standard GVHD prophylaxis in 42 patients undergoing haploidentical transplantation [2].

Table 1: Efficacy Outcomes of this compound for GVHD Prophylaxis in Haploidentical Transplantation

| Outcome Measure | Results | Assessment Timepoint |

|---|---|---|

| CRS Incidence | 0% grade 2-5; 78% grade 1; 22% grade 0 | Day +100 |

| Acute GVHD (grade 3-4) | 0% | Day +180 |

| Acute GVHD (grade 2) | 21.9% cumulative incidence | Day +100 |

| Moderate/Severe Chronic GVHD | 5% cumulative incidence | 1 year |

| Relapse | 14% cumulative incidence | 2 years |

| Overall Survival | 80% | 1 year |

| Non-Relapse Mortality | 8% cumulative incidence | Day +180 |

| Graft Failure | 0% | Day +100 |

This single-arm study demonstrated that this compound, when added to standard GVHD prophylaxis with post-transplant cyclophosphamide (PtCy), resulted in exceptionally low rates of severe cytokine release syndrome (CRS) and acute GVHD [2]. All patients experienced only grade 0 or 1 CRS, with no cases of grade 2-5 CRS observed. Notably, no patients developed grade 3-4 acute GVHD through day +180, and the cumulative incidence of moderate or severe chronic GVHD at one year was only 5% [2]. These outcomes compare favorably to historical controls receiving PtCy-based prophylaxis alone, suggesting potential added benefit from JAK1 inhibition during the critical early post-transplant period.

This compound in GVHD Treatment Contexts

While the focus here is on prophylaxis, it is informative to understand this compound's performance in GVHD treatment settings, which provides insight into its overall efficacy and safety profile:

Table 2: this compound Efficacy in GVHD Treatment Contexts

| Trial | Patient Population | Intervention | Primary Outcome | Key Findings |

|---|---|---|---|---|

| GRAVITAS-301 [4] [5] | Newly diagnosed acute GVHD (n=439) | This compound + corticosteroids vs placebo + corticosteroids | ORR at day 28: 74% vs 66.4% (NS) | No significant improvement in ORR; improved complete response rate in post-hoc analysis |

| Phase 2 LR GVHD Trial [6] | Low-risk acute GVHD (n=70) | This compound monotherapy vs corticosteroid controls (n=140) | ORR at day 28: 89% vs 86% (NS) | Fewer serious infections with this compound (27% vs 42%, p=0.04) |

The GRAVITAS-301 trial in initial GVHD treatment did not meet its primary endpoint, showing no significant improvement in overall response rate with this compound plus corticosteroids compared to placebo plus corticosteroids (74.0% vs 66.4%, p=NS) [4] [5]. However, a subsequent post-hoc analysis revealed a significantly improved complete response rate with this compound [4]. Importantly, in the low-risk GVHD treatment trial, this compound monotherapy demonstrated comparable efficacy to corticosteroids with a superior safety profile, particularly regarding serious infections [6]. This promising safety profile is particularly relevant for prophylaxis applications where extended exposure is anticipated.

Detailed Experimental Protocol for GVHD Prophylaxis

Study Population and Eligibility Criteria

The following protocol is adapted from the recent haploidentical transplantation trial [2] with additional methodological details:

Inclusion Criteria:

- Adult patients (≥18 years) with hematologic malignancies eligible for allogeneic HSCT

- Haploidentical donor (related or unrelated) with ≥1 HLA allele mismatch

- Adequate organ function defined as:

- Left ventricular ejection fraction ≥40%

- Diffusing capacity for carbon monoxide (DLCO) ≥40%

- Serum creatinine ≤2.0 mg/dL or creatinine clearance ≥40 mL/min

- Total bilirubin ≤2.5× upper limit of normal (except Gilbert's syndrome)

- ALT/AST ≤3× upper limit of normal

- Karnofsky performance status ≥70%

Exclusion Criteria:

- Active uncontrolled infection

- Presence of active malignant relapse

- Prior allogeneic hematopoietic stem cell transplantation

- Known hypersensitivity to JAK inhibitors

- Pregnancy or breastfeeding

- Inability to comply with study procedures and medication administration

Drug Administration and Dosing Schedule

This compound Administration:

- Dose: 200 mg orally once daily [2]

- Formulation: Tablet for oral administration

- Initiation Timing: Day -3 relative to transplantation [2]

- Duration: Continue through day +100 or day +180, followed by a taper over 4-8 weeks [2]

- Administration Instructions: Administer with or without food at approximately the same time each day. If a dose is missed, administer as soon as possible on the same day unless next dose is due within 12 hours.

Concomitant GVHD Prophylaxis:

- Post-transplant Cyclophosphamide (PtCy): 50 mg/kg/day on day +3 and day +4 [2]

- Calcineurin Inhibitor: Tacrolimus (or cyclosporine) starting day +5, target trough 5-15 ng/mL

- Mycophenolate Mofetil: 15 mg/kg every 12 hours (maximum 1,000 mg twice daily) starting day +5

Monitoring and Assessment Schedule

Baseline Assessments (Day -7 to -3):

- Complete medical history and physical examination

- Dermatologic evaluation for baseline skin pathology

- Laboratory studies: CBC with differential, comprehensive metabolic panel, magnesium, phosphate

- Disease assessment: Disease-specific staging studies per institutional standards

- Cardiac function: ECHO or MUGA scan

- Pulmonary function tests

Monitoring During Prophylaxis:

- Daily during inpatient stay: Vital signs, fluid balance, symptom assessment

- Twice weekly: CBC with differential, comprehensive metabolic panel

- Weekly: Tacrolimus levels (until stable), drug adherence assessment

- Day +30, +60, +90, +180, +365: GVHD grading per NIH consensus criteria

- Day +100 and +365: Immune reconstitution studies (lymphocyte subsets)

Supportive Care:

- Antimicrobial prophylaxis per institutional standards:

- Pneumocystis jirovecii: Trimethoprim-sulfamethoxazole or alternative

- Viral: Acyclovir or valacyclovir for herpes simplex virus prophylaxis

- Fungal: Fluconazole or posaconazole/voriconazole (note potential drug interactions)

- CMV/EBV monitoring weekly through day +100, then biweekly through day +180

- Growth factor support per institutional guidelines

Statistical Analysis Plan and Endpoint Definitions

Primary and Secondary Endpoints

Primary Efficacy Endpoint:

- GVHD-free, Relapse-free Survival (GRFS) at 1 year, defined as survival without grade III-IV acute GVHD, systemic therapy-requiring chronic GVHD, relapse, or death [2].

Secondary Endpoints:

- Cumulative incidence of grade II-IV and III-IV acute GVHD by day +100 and +180

- Cumulative incidence of chronic GVHD (all grades, moderate-severe) at 1 year

- Overall survival at 1 and 2 years

- Non-relapse mortality at day +180 and 1 year

- Cumulative incidence of relapse at 1 and 2 years

- Incidence and severity of cytokine release syndrome (by ASTCT criteria)

- Immune reconstitution (CD4+, CD8+, NK cell counts) at day +30, +100, +180

- Incidence of serious infections (bacterial, viral, fungal) through 1 year

Statistical Considerations

Sample Size Justification: Based on the recent phase 2 trial [2], a sample size of 42 patients provides 80% power to detect an improvement in 1-year GRFS from 30% in historical controls to 50% with this compound-containing prophylaxis (α=0.05, two-sided).

Statistical Methods:

- GRFS and OS: Kaplan-Meier method with log-rank test for comparisons

- Cumulative incidence endpoints: Competing risks analysis (Gray's test)

- GVHD incidence: Relapse and death as competing risks

- Relapse incidence: Non-relapse mortality as competing risk

- Multivariable analysis: Cox proportional hazards models for key time-to-event endpoints

Implementation Considerations and Future Directions

Safety Monitoring and Adverse Event Management

The safety profile of this compound in GVHD prophylaxis appears manageable based on available evidence [2]. Key considerations include:

Hematologic Monitoring:

- Regular monitoring of complete blood counts is essential

- In the prophylaxis trial, cytopenias were manageable without excessive toxicity [2]

- Dose modifications may be required for grade 3-4 hematologic toxicity

Infection Prevention:

- Despite JAK inhibition's immunomodulatory effects, the haploidentical transplantation trial reported manageable infection rates [2]

- Vigilant monitoring and preemptive therapy for viral reactivation (CMV, EBV) is crucial

- The low rate of severe infections in the prophylaxis setting may reflect the preserved immunity from JAK1 selectivity [6]

Drug-Drug Interactions:

- This compound is metabolized by CYP3A4; concomitant use with strong CYP3A4 inhibitors/inducers may require dose modification

- Interactions with calcineurin inhibitors should be monitored through drug level testing

Biomarker Development and Patient Selection

Emerging biomarker strategies may help identify patients most likely to benefit from this compound-containing prophylaxis:

Biomarker Signatures:

- Research has identified potential biomarkers (MCP3/CCL7, SCF/KIT-L, IL-8, TNFRSF6B) that may predict response to this compound-based therapy [5]

- The MAGIC algorithm probability, incorporating ST2 and REG3α biomarkers, has validated utility in GVHD risk stratification [6]

Future Research Directions:

- Randomized trials comparing this compound-containing prophylaxis to standard regimens

- Biomarker-driven patient selection strategies

- Optimization of dosing duration and tapering strategies

- Evaluation in other transplant settings (matched unrelated, cord blood)

- Combination with other novel prophylactic agents

Conclusion

This compound represents a promising addition to the GVHD prophylaxis arsenal, particularly in high-risk settings such as haploidentical transplantation. The recent phase 2 trial evidence demonstrates favorable outcomes with low rates of severe CRS and acute GVHD, acceptable toxicity profile, and promising survival metrics [2]. The selective JAK1 inhibition mechanism offers a targeted approach to modulating alloreactive immune responses while potentially preserving protective immunity and graft-versus-leukemia effects. The detailed protocol provided herein offers researchers and clinicians a framework for implementing this compound-containing prophylaxis regimens with appropriate monitoring and management strategies. Future randomized trials will be essential to definitively establish the role of JAK1 inhibition in GVHD prevention across diverse transplant settings.

References

- 1. Janus kinase inhibition in the treatment and prevention of ... [frontiersin.org]

- 2. This compound for prevention of graft-versus-host disease ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Efficacy and safety of this compound versus placebo in ... [sciencedirect.com]

- 5. This compound Misses Primary Endpoint in Frontline Acute GVHD [onclive.com]

- 6. Effective treatment of low-risk acute GVHD with this compound ... [pmc.ncbi.nlm.nih.gov]

Itacitinib dosing regimen 200mg 300mg once daily

Itacitinib Dosing Regimens and Exposure Data

The table below summarizes key dosing regimens and pharmacokinetic findings from clinical studies.

| Indication / Study Context | Dosing Regimen | Key Findings / Exposure Data |

|---|---|---|

| GVHD Prophylaxis (Haploidentical Transplant) | 200 mg once daily [1] | Low rates of cytokine release syndrome (CRS) and acute GVHD; 1-year overall survival of 80% [1]. |

| Renal Impairment (PK Study) | Single 300 mg dose [2] | Systemic exposure was not clinically significantly altered in severe renal impairment or ESRD; no dose adjustment recommended [2]. |

| Ulcerative Colitis (Dosing Strategy) | 25 mg BID to 100 mg QD [3] | Fecal concentrations exceeded JAK1 IC50, minimizing systemic exposure (mean Cmax 18.9 nM for 25 mg; 84.4 nM for 100 mg) [3]. |

| Hepatocellular Carcinoma (Phase Ib) | 400 mg once daily [4] | Study to evaluate safety and efficacy as a second-line treatment; recruitment completed Dec 2022 [4]. |

| Drug-Drug Interactions (CYP3A4) | 300 mg (with inhibitors/inducers) [5] | Strong CYP3A4 inhibitors increase exposure (~64%); inducers decrease it (~80%). No adjustment with mild inhibitors or inducers [2] [5]. |

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Study in Renal Impairment

This single-dose, open-label study assessed the impact of renal function on this compound exposure [2].

- Study Groups & Dosing: Participants received a single 300 mg dose of this compound after a medium-fat meal. Groups included:

- Normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10)

- Severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8)

- End-stage renal disease (ESRD; eGFR <30 mL/min/1.73 m², on dialysis; n=8). The ESRD group was studied in two periods: dosing before and after hemodialysis [2].

- Bioanalysis: Plasma samples were collected pre-dose and up to 72 hours post-dose. This compound concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].

- Key Outcome Measures: Primary endpoints were maximum plasma drug concentration (Cmax) and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) [2].

Protocol 2: Colonic Disposition Study for Ulcerative Colitis

This research aimed to understand this compound's distribution to the colon to inform UC dosing [3].

- Clinical Study: this compound concentrations in plasma and feces (as a colonic surrogate) were determined following a single 25 mg oral dose. A separate study provided plasma data for a 100 mg dose [3].

- Ex Vivo Study: Colon tissue samples from healthy and UC subjects were mounted in a vertical Ussing diffusion chamber. 14C-Itacitinib was applied to the apical side at 100 nM and 1000 nM. Tissue penetration was assessed after one hour via quantitative autoradiography [3].

- Key Outcome Measures: The relationship between fecal drug concentrations, systemic plasma levels, and the in vitro IC50 for JAK1 inhibition was evaluated [3].

JAK-STAT Signaling Pathway and this compound Mechanism

This compound selectively inhibits Janus kinase 1 (JAK1), a key component of the JAK-STAT pathway that transmits signals from over 50 cytokines and is implicated in autoimmune diseases, GVHD, and cancer [6]. The diagram below illustrates this pathway and this compound's site of action.

Key Application Notes for Researchers

- Dosing Strategy by Indication: The therapeutic goal dictates the dosing strategy. For GI-specific conditions like UC, lower doses (e.g., 25 mg BID) can achieve sufficient local target engagement with minimal systemic exposure. For systemic conditions like GVHD, higher doses (200-300 mg QD) are used to ensure adequate plasma concentrations [3] [1].

- Renal Impairment and Dialysis: Pharmacokinetic data support that no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis. This compound can be administered without regard to the timing of dialysis sessions [2].

- Managing Drug Interactions: The most significant interactions occur with strong CYP3A4 modulators. Concomitant use with strong inducers should be avoided. While strong inhibitors increase exposure, the magnitude is not deemed clinically relevant enough to mandate a dose reduction based on the current risk-benefit profile [5].

References

- 1. This compound for prevention of graft-versus-host disease ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Renal Impairment on the Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]

- 3. 230 Dosing Strategy for this compound, a Selective JAK1 Inhibitor ... [journals.lww.com]

- 4. Safety and efficacy of this compound, a selective JAK1 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic Analysis of this compound, a ... [sciencedirect.com]

- 6. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]

Itacitinib combination with epacadostat or parsaclisib phase I

Clinical Trial Data Summary

The table below summarizes the core quantitative data from the phase I studies evaluating itacitinib combinations [1].

| Trial Component | This compound + Epacadostat (Group A) | This compound + Parsaclisib (Group B) |

|---|---|---|

| Patient Numbers | n=47 [1] | n=90 (Combination therapy) [1] |

| Dosing | This compound (100–400 mg QD) + Epacadostat (50–300 mg BID) [1] | This compound (100–400 mg QD) + Parsaclisib (0.3–10 mg QD) [1] |

| Most Common TRAEs | Fatigue, Nausea, Pyrexia, Vomiting [1] | Fatigue, Pyrexia, Diarrhea [1] |

| Objective Response Rate (ORR) | 0% [1] | 7.1% (in a cohort with this compound 100 mg + Parsaclisib 0.3 mg) [1] |

| Maximum Tolerated Dose (MTD) | Not Reached [1] | Not Reached [1] |

| Key Translational Findings | Minor increase in tumor CD8+ T-cell infiltration; minor changes in 6 plasma proteins [1] | Downregulation of 20 plasma proteins involved in immune cell function; no observed change in CD8+ T-cell infiltration [1] |

Experimental Protocol Overview

The following methodology is based on the phase I platform study (NCT02559492) that evaluated these combinations [1] [2].

- 1. Study Design: This was a multicenter, open-label, non-randomized, parallel-assessed Phase I trial. The study was divided into a dose-escalation part (Part 1a) and a dose-expansion part (Part 1b) [1].

- 2. Patient Population: The trial enrolled adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors that had progressed after standard therapy. Patients were required to have an ECOG performance status of 0 or 1 and be willing to provide pre- and on-treatment tumor biopsy specimens [1] [2].

- 3. Dosing and Administration:

- Dose Escalation (Part 1a): A standard 3+3 design was used to determine the MTD or pharmacologically active dose (PAD). This compound was administered orally once daily (100, 300, or 400 mg). Epacadostat was given orally twice daily (50, 100, or 300 mg). Parsaclisib was administered orally once daily (0.3, 1, 2.5, 5, or 10 mg), with higher doses (≥5 mg) potentially switching to once-weekly dosing after cycle 3 [1].

- Dose Expansion (Part 1b): Additional patients were enrolled at the recommended doses identified in Part 1a, including cohorts based on prior treatment history with PD-(L)1 targeted agents [1].

- 4. Primary Endpoint: The primary endpoint was the number of participants with Dose-Limiting Toxicities (DLTs) during the first 21-day cycle to assess safety and tolerability [2].

- 5. Secondary Endpoints: These included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR), all assessed radiographically per RECIST v1.1 guidelines every 9 weeks [2].

- 6. Biomarker Analysis: Paired tumor biopsies (pre-treatment and on-treatment) were collected for analysis of the tumor microenvironment, including immune cell infiltration (e.g., CD8+ T-cells). Plasma samples were also analyzed for proteomic changes [1].

Scientific Rationale and Pathway Analysis